4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene
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Overview
Description
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic framework with multiple heteroatoms, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of intermediate compounds through nucleophilic substitution or condensation reactions, followed by cyclization to form the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. Advanced techniques such as continuous flow reactors may also be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials, such as high-energy density materials and polymers
Mechanism of Action
The mechanism by which 4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane: Known for its high-energy density properties.
Pyrrolo[2,3-f]indazole derivatives: Used as modulators for treating alpha-1-antitrypsin deficiency.
Uniqueness
4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene stands out due to its unique tricyclic structure and the presence of multiple heteroatoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
107116-57-4 |
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Molecular Formula |
C6H2N4O2 |
Molecular Weight |
162.108 |
IUPAC Name |
di[1,2]oxazolo[4,3-a:4/',3/'-e]pyrazine |
InChI |
InChI=1S/C6H2N4O2/c1-3-6(12-7-1)9-5-4(8-3)2-11-10-5/h1-2H |
InChI Key |
SWUVCAXVUOTRPK-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NO1)N=C3C(=N2)C=NO3 |
Synonyms |
Diisoxazolo[3,4-b:4,5-e]pyrazine (9CI) |
Origin of Product |
United States |
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